2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol
Description
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is an amino alcohol derivative featuring a benzothiophene moiety linked to a propan-1-ol backbone via a methyleneamino group. This compound is of interest in pharmaceutical and materials science due to its structural versatility, though specific applications require further investigation.
Properties
Molecular Formula |
C12H15NOS |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NOS/c1-9(7-14)13-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
InChI Key |
IISRYSTZTDXULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Heterocyclization of 1-(2-Mercaptophenyl)-2-yn-1-ols
- Starting from alkynylation of 2-mercaptobenzaldehyde derivatives, 1-(2-mercaptophenyl)-2-yn-1-ols are synthesized.
- These intermediates undergo heterocyclization via Pd-catalyzed or radical-promoted dehydration to form benzothiophene derivatives.
Functionalization to Introduce Amino and Hydroxyl Groups
Once the benzothiophene core is established, subsequent steps involve introducing amino groups and hydroxyl functionalities at specific positions.
Aminomethylation at the Benzothiophene 3-Position
- Nucleophilic substitution using benzyl or benzothiophene derivatives with formaldehyde or similar reagents to attach the methylamino group.
- Alternatively, reductive amination of benzothiophene-3-carbaldehyde derivatives with methylamine.
Hydroxylation at the Propanol Moiety
- Hydroboration-oxidation of suitable alkenyl intermediates.
- Direct oxidation of primary alcohol precursors.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydroboration-oxidation | BH₃·THF / H₂O₂ | Reflux | High | Standard organic synthesis procedures |
| Direct oxidation | PCC or Jones reagent | Room temperature | Moderate | General protocols |
Summary of the Overall Synthetic Strategy
Additional Considerations
- Reaction Optimization: Temperature, solvent choice, and catalysts significantly influence yield and selectivity.
- Purification: Techniques such as silica gel chromatography, recrystallization, or distillation are employed to isolate pure intermediates and final compounds.
- Stereochemistry: Some steps, especially those involving chiral centers, may require resolution or asymmetric synthesis techniques, as indicated in patent literature for optically active derivatives.
Table 1: Summary of Benzothiophene Synthesis Methods
| Method | Catalyst / Reagent | Yield Range | Key Features | Reference |
|---|---|---|---|---|
| Pd-catalyzed heterocyclization | PdI₂ + KI | 55–82% | Mild, versatile | |
| Radical-promoted heterocyclization | AIBN | 49–98% | High yield, broad scope |
Table 2: Functionalization Techniques
| Technique | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Reductive amination | Methylamine + NaBH₃CN | Acidic, aqueous | Variable | For amino group attachment |
| N-alkylation | Benzothiophene-3-ylmethyl halides + methylamine | Ethanol or DMF | Moderate to high | For methylamino substitution |
| Hydroxylation | BH₃·THF / H₂O₂ | Reflux | High | For hydroxyl group introduction |
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:
Solubility and Amphiphilicity
- Target Compound : The benzothiophene group enhances lipophilicity, likely reducing water solubility compared to hydroxyl-rich analogs. This could favor membrane permeability in drug design .
- 1-[Bis(2-hydroxypropyl)amino]propan-1-ol : The bis(2-hydroxypropyl) groups increase hydrophilicity, making it suitable as a surfactant (e.g., in TIPA-lauryl sulfate formulations).
- Benzisothiazole Sulfone Derivative : The sulfone group introduces strong dipole moments, improving solubility in polar aprotic solvents. The methyl branch may sterically hinder interactions.
- Naphthoxy-Methoxyphenyl Derivative : The naphthalene group enhances aromatic stacking, favoring lipid bilayer penetration, while the methoxy group moderates reactivity.
Reactivity and Stability
- The propan-2-ol isomer in offers a secondary alcohol, which may exhibit different hydrogen-bonding dynamics compared to the primary alcohol in the target compound.
Biological Activity
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is represented by the formula C12H15NOS, with a molecular weight of 219.32 g/mol. Its structural features include a benzothiophene moiety linked to a propanolamine group, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| HeLa | 4.8 |
| A549 | 6.1 |
The mechanism of action appears to involve the inhibition of key proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies.
Study on Anticancer Effects
A study published in Molecules evaluated the effects of several benzothiophene derivatives, including this compound, on cancer cell proliferation. Results indicated that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction, as evidenced by increased caspase activity and PARP cleavage .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiophene derivatives against resistant bacterial strains. The study found that this compound displayed superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
